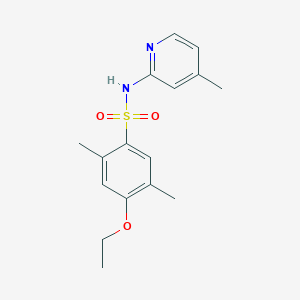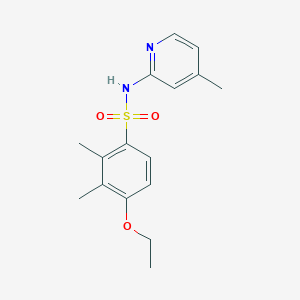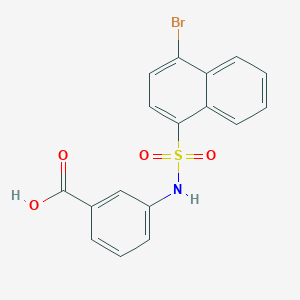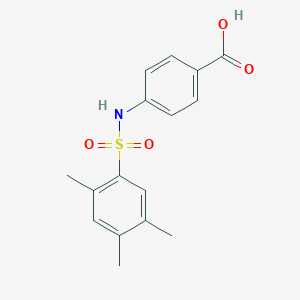
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid, commonly known as TMB-4, is a chemical compound that has gained attention in recent years due to its potential as an antibacterial agent. TMB-4 belongs to the class of sulfonamides, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
Mécanisme D'action
TMB-4 works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of DNA and RNA, and the inhibition of its synthesis leads to bacterial growth inhibition.
Biochemical and Physiological Effects:
TMB-4 has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells. However, further studies are needed to determine the long-term effects of TMB-4 on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TMB-4 is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, TMB-4 has some limitations in lab experiments, such as its low solubility in water and its potential for degradation under certain conditions.
Orientations Futures
There are several potential future directions for the study of TMB-4. One area of research could focus on optimizing the synthesis method to improve the yield and purity of TMB-4. Another direction could be to investigate the potential of TMB-4 as a topical antibiotic for the treatment of skin infections. Additionally, further studies are needed to determine the safety and efficacy of TMB-4 in vivo, as well as its potential for resistance development.
Méthodes De Synthèse
TMB-4 can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid. This reaction results in the formation of TMB-4, which can be further purified through recrystallization.
Applications De Recherche Scientifique
TMB-4 has been extensively studied for its antibacterial properties. In vitro studies have shown that TMB-4 is effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. TMB-4 has also been shown to have synergistic effects when used in combination with other antibiotics, such as ciprofloxacin and imipenem.
Propriétés
Formule moléculaire |
C16H17NO4S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-10-8-12(3)15(9-11(10)2)22(20,21)17-14-6-4-13(5-7-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Clé InChI |
FPXRYKBOFUZOCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



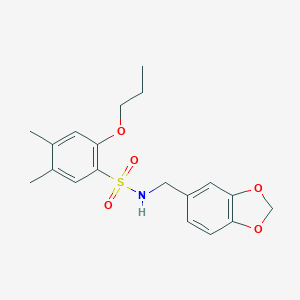
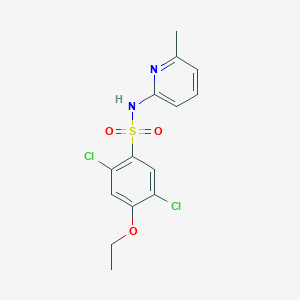
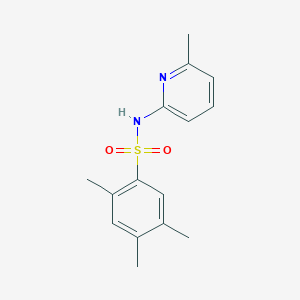
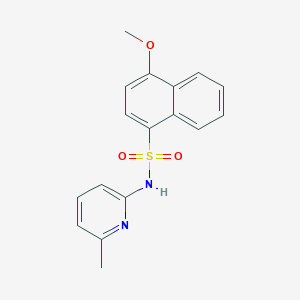
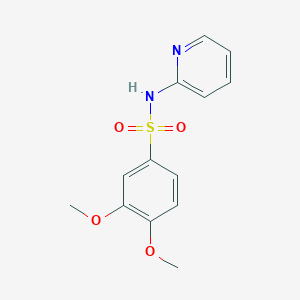
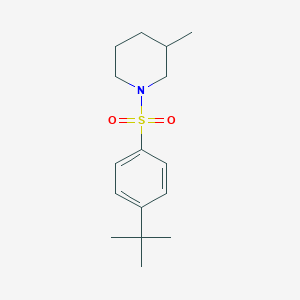
![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)
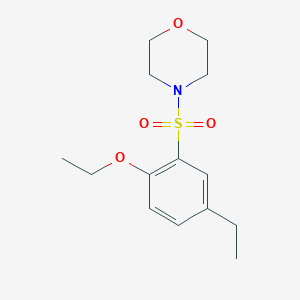
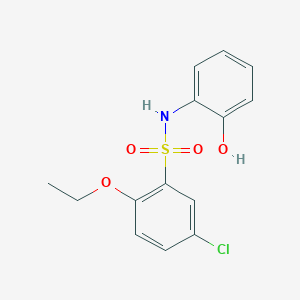
![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
